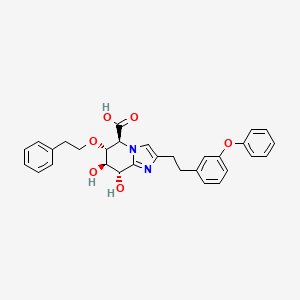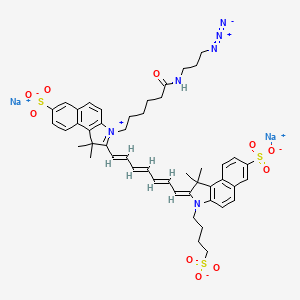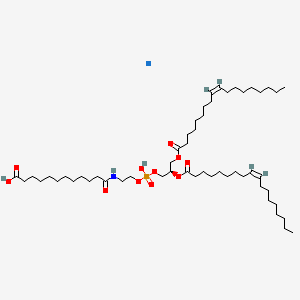
(6-oxo-3H-pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-oxo-3H-pyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring structure. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and pyridine functionalities makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxo-3H-pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation and Borylation: This approach uses a directed ortho-metallation reaction to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H bond of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(6-oxo-3H-pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(6-oxo-3H-pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Chemical Biology: Utilized in the study of biological systems, including the development of probes for detecting biomolecules.
Mechanism of Action
The mechanism of action of (6-oxo-3H-pyridin-3-yl)boronic acid depends on its specific application:
In Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
In Cross-Coupling Reactions: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the oxo group at the 6-position.
2-Pyridinylboronic Acid: Similar structure but the boronic acid group is at the 2-position.
5-Pyridinylboronic Acid: Similar structure but the boronic acid group is at the 5-position.
Uniqueness
(6-oxo-3H-pyridin-3-yl)boronic acid is unique due to the presence of the oxo group at the 6-position, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as enzyme inhibition and materials synthesis .
Properties
Molecular Formula |
C5H6BNO3 |
|---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(6-oxo-3H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4,9-10H |
InChI Key |
KHZPJIJCUWHSLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=CC(=O)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)


![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)



![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)




![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)

